Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate
Overview
Description
Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate is a chemical compound with the molecular formula C11H16N4O4 It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate tetrazole derivative, which is then esterified with ethyl chloroformate[_{{{CITATION{{{_1{ETHYL {5-({[(ETHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-2-ETHYL-1H .... The reaction conditions include maintaining a temperature of around 60-80°C and using a suitable solvent such as ethanol or dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted tetrazoles or other heterocyclic compounds.
Scientific Research Applications
Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the manufacturing of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate is similar to other tetrazole derivatives, such as Ethyl 5-(ethoxycarbonyl)thiazole-4-carboxylate and Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. it is unique in its specific structure and reactivity, which make it suitable for certain applications that other tetrazole derivatives may not be able to fulfill.
Comparison with Similar Compounds
Ethyl 5-(ethoxycarbonyl)thiazole-4-carboxylate
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Ethyl 5-(ethoxycarbonyl)pyrazole-4-carboxylate
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Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)tetrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-3-15-6(13)5-12-7(9-10-11-12)8(14)16-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLXSSSGQYJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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